

# Ipatasertib safety profile comparison with other targeted therapies

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## Compound Focus: Ipatasertib

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## Safety Profile Comparison of Targeted Therapies

The table below summarizes key safety data for **Ipatasertib** and other relevant targeted therapies from recent clinical trials.

Drug (Indication)	Combination Therapy	Most Common Adverse Events (AEs)	Notable Grade $\geq 3$ AEs & Discontinuations
Ipatasertib (ER+/HER2-mBC)	Fulvestrant [1]	Diarrhea (87.1%), Nausea (58.9%), Hyperglycemia (43.6%), Fatigue (40.3%), Vomiting (33.1%), Rash (25.0%) [1]	Diarrhea ( $\geq G3$ not specified); Treatment led to improved PFS [1]
Ipatasertib (aTNBC)	Capecitabine [2]	Diarrhea (59.1%, 0.0% $G\geq 3$ ), Fatigue (36.4%), Nausea (36.4%) [2]	Low incidence of severe AEs in this combination [2]
Ipatasertib (aTNBC)	Eribulin [2]	Diarrhea (52.0%, 4.0% $G3$ ), Stomatitis (44.0%, 8.0% $G3$ ), Neutropenia (52.0%, 32.0% $G\geq 3$ ) [2]	Higher rate of severe neutropenia [2]

Drug (Indication)	Combination Therapy	Most Common Adverse Events (AEs)	Notable Grade ≥3 AEs & Discontinuations
<b>Ipatasertib (mCRPC)</b>	Abiraterone/Prednisolone [3]	Not Specified	<b>Grade ≥3 AEs: 70%</b> (vs. 39% with placebo); <b>AEs leading to discontinuation: 21%</b> (vs. 5%) [3]
<b>Alpelisib (HR+/HER2- PIK3CAmut mBC)</b>	Fulvestrant [4]	Gastrointestinal (Nausea, Vomiting, Loss of Appetite), Hyperglycemia, Alopecia [4]	Hyperglycemia (Higher incidence) [4]
<b>Capivasertib (HR+/HER2- PIK3CAmut mBC)</b>	Fulvestrant [4]	Gastrointestinal (Nausea, Vomiting, Loss of Appetite), Rash, Hypertension [4]	Rash, Hypertension (Higher incidence) [4]
<b>Lapatinib (HER2+ mBC)</b>	Capecitabine [5]	<b>Diarrhea (60%)</b> , Rash (27%), Nausea, Vomiting, Fatigue [5]	Diarrhea (12-13% G3); Rare cardiac toxicity [5]

## Experimental Protocol Overview

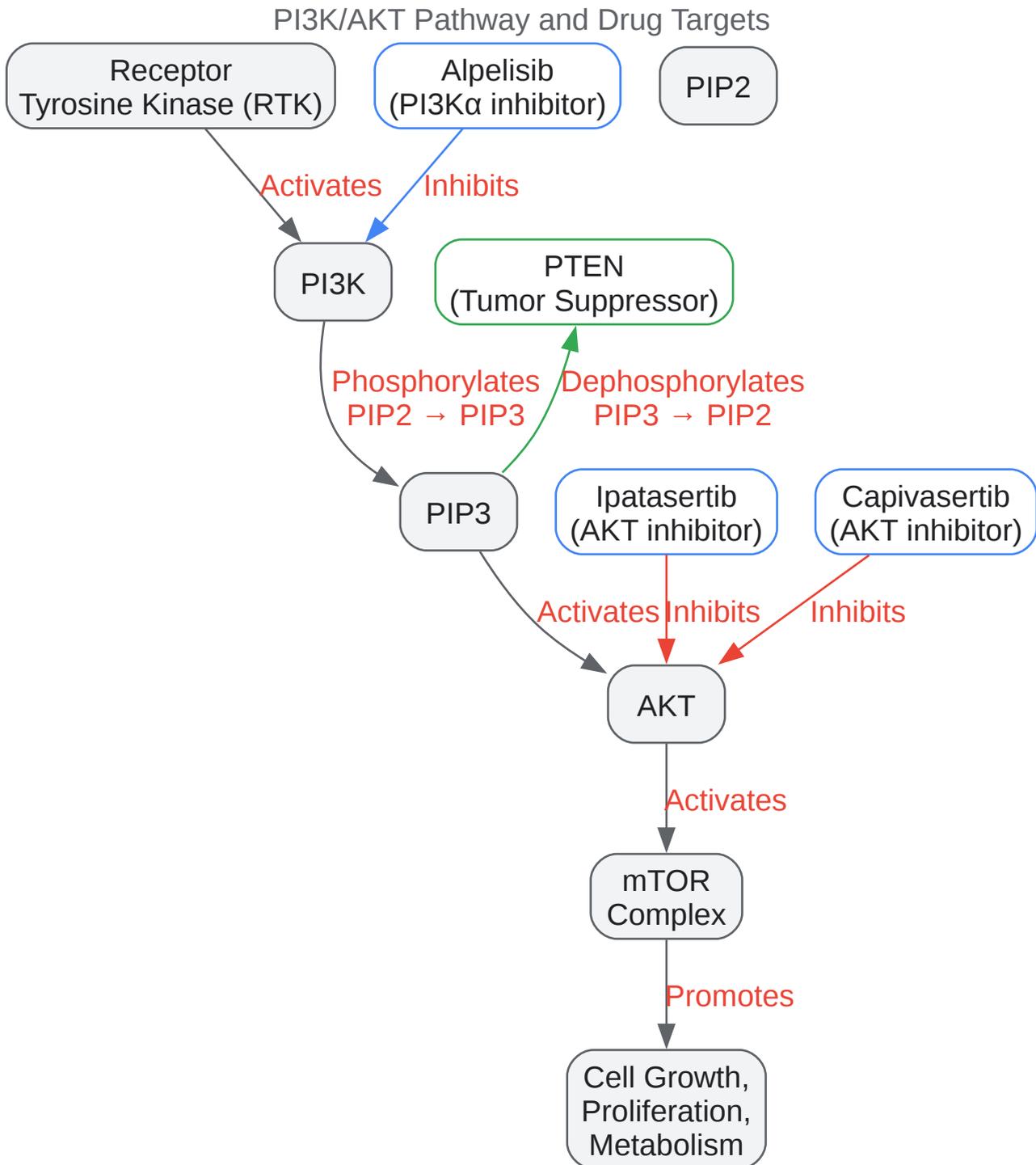
The safety data in the table was generated from the following key clinical trials, which employed rigorous methodologies.

- **Trial Design:** The pivotal trials for **Ipatasertib** were **randomized, double-blind, placebo-controlled Phase 3 studies** [1] [3] [6].
  - **FINER Trial (ER+/HER2- mBC):** Compared **Ipatasertib** + Fulvestrant vs. Placebo + Fulvestrant in patients whose disease progressed on first-line therapy [1].
  - **IPATential150 (mCRPC):** Compared **Ipatasertib** + Abiraterone + Prednisolone vs. Placebo + Abiraterone + Prednisolone [3].
  - **PATHFINDER (aTNBC):** An open-label, non-comparative Phase IIa study evaluating **Ipatasertib** with various non-taxane chemotherapies [2].
- **Safety Assessment:** Adverse events (AEs) were systematically collected and graded according to the **Common Terminology Criteria for Adverse Events (CTCAE)** [6].

- **Patient-Reported Outcomes (PROs):** Some studies, like IPATunity130, used standardized questionnaires (e.g., EORTC QLQ-C30) to assess the impact of treatment on patients' quality of life [6].

## Mechanistic Basis for Safety Profiles

The safety profiles of these targeted therapies are directly linked to their mechanisms of action within the PI3K/AKT signaling pathway, a crucial regulator of cell growth and metabolism.



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As the diagram shows:

- **Ipatasertib** and **Capivasertib** directly inhibit AKT. Since AKT is a central node in metabolic regulation, its inhibition can explain the high incidence of **hyperglycemia** [4] [1]. AKT's role in maintaining gut mucosa integrity may also contribute to the high frequency of **diarrhea** [1].
- **Alpelisib** inhibits PI3K upstream of AKT. Inhibiting the PI3K $\alpha$  isoform specifically also disrupts metabolic signaling, leading to a pronounced **hyperglycemia** profile [4].
- The high incidence of **rash** with EGFR/HER2 inhibitors like **Lapatinib** and **Capivasertib** is a class effect, as the EGFR pathway is critical for skin homeostasis [4] [5].

## Key Conclusions for Clinical Practice

- **Ipatasertib's defining safety concern is a very high incidence of diarrhea**, which requires proactive management including mandatory prophylactic loperamide in some trial protocols [2] [6].
- Its **metabolic effects (hyperglycemia)** are a class-wide effect of AKT/PI3K inhibition and necessitate close monitoring [4] [1].
- Compared to other agents, the choice of combination therapy significantly influences the overall safety profile. For example, combining **Ipatasertib** with Eribulin in aTNBC led to a higher incidence of **neutropenia**, likely a chemotherapy-overlapping effect [2].

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To cite this document: Smolecule. [Ipatasertib safety profile comparison with other targeted therapies]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b001406#ipatasertib-safety-profile-comparison-with-other-targeted-therapies>]

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